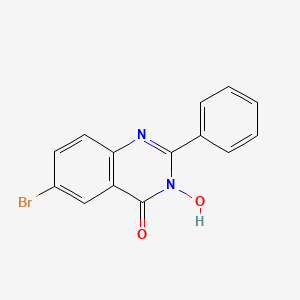

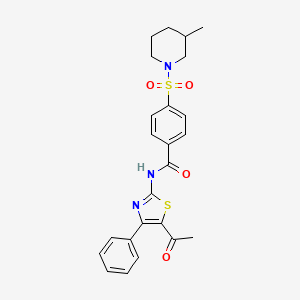

![molecular formula C14H16N4OS B2939878 N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862820-93-7](/img/structure/B2939878.png)

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine, also known as PIB (Protein Interaction Blockers), is a small molecule inhibitor that has been extensively researched for its potential in treating various diseases. PIB is known for its ability to disrupt protein-protein interactions, which is a crucial step in many cellular processes.

Mécanisme D'action

Target of Action

The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Mode of Action

Many imidazole derivatives work by interacting with enzymes or receptors in the body, altering their function and leading to therapeutic effects .

Biochemical Pathways

Without specific information on the compound’s target and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities exhibited by imidazole derivatives, it’s likely that this compound could affect multiple pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Based on the activities of similar compounds, it could potentially have a range of effects depending on its specific target and mode of action .

Action Environment

The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. Without specific information on the compound’s properties and mode of action, it’s difficult to predict exactly how these factors would influence its action .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine in lab experiments is its specificity for protein-protein interactions. This compound can be used to study the role of specific protein-protein interactions in various cellular processes. However, one limitation of using this compound is its potential off-target effects. This compound may disrupt protein-protein interactions that are not the intended target, leading to unintended consequences.

Orientations Futures

There are many potential future directions for the research and development of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine. One direction is the development of this compound analogs with improved potency and specificity. Another direction is the identification of new protein-protein interactions that can be targeted by this compound. Additionally, this compound can be used in combination with other drugs to enhance their efficacy. Finally, this compound can be used in the development of diagnostic tools for the detection of specific protein-protein interactions in disease states.

Méthodes De Synthèse

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine involves a multistep process that includes the use of various chemical reagents and catalysts. The synthesis starts with the reaction of 2-aminobenzothiazole with 3-bromopropylamine, followed by the reaction of the resulting compound with imidazole to form this compound. The purity of the synthesized this compound can be improved by recrystallization and chromatography techniques.

Applications De Recherche Scientifique

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine has been studied extensively for its potential in treating various diseases, including cancer, viral infections, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by disrupting the interaction between proteins involved in cell proliferation and survival. This compound has also been shown to inhibit the replication of viral particles by disrupting the interaction between viral proteins and host cell proteins. In addition, this compound has been studied for its potential in treating neurological disorders by inhibiting the interaction between proteins involved in synaptic transmission and plasticity.

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-19-11-3-4-12-13(9-11)20-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOYZXWCDBWHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

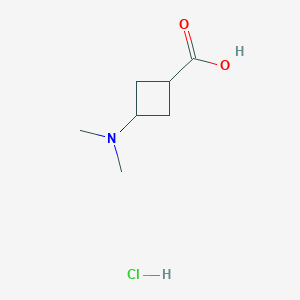

![2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide](/img/structure/B2939795.png)

![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide](/img/structure/B2939801.png)

![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)

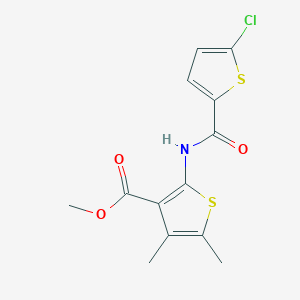

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2939806.png)

![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)

![7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2939812.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)